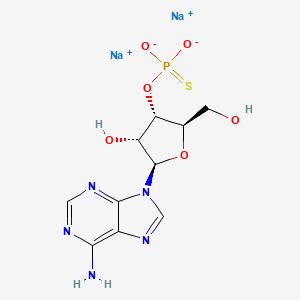
3'-Amps sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Adenylic acid sodium salt, also known as 3’-AMP sodium salt, is a nucleotide derivative. It is a monophosphate ester of adenosine, where the phosphate group is attached to the 3’ carbon of the ribose sugar. This compound plays a crucial role in various biological processes, including cellular signaling and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylic acid sodium salt typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3’-Adenylic acid sodium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
化学反应分析
Types of Reactions
3’-Adenylic acid sodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group or the adenine base.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate derivatives, while substitution reactions can produce a variety of modified nucleotides.
科学研究应用
3’-Adenylic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential in studying cellular signaling pathways and energy metabolism.
Medicine: It is used in research related to drug development, particularly in understanding the mechanisms of action of nucleotide-based drugs.
Industry: The compound finds applications in the production of biochemical reagents and diagnostic tools.
作用机制
The mechanism of action of 3’-Adenylic acid sodium salt involves its role as a precursor in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling. It interacts with various enzymes and receptors, modulating pathways involved in cell growth, differentiation, and metabolism.
相似化合物的比较
Similar Compounds
Adenosine 5’-monophosphate (5’-AMP): Another nucleotide derivative with the phosphate group attached to the 5’ carbon of the ribose sugar.
Cyclic adenosine monophosphate (cAMP): A cyclic form of adenosine monophosphate that acts as a secondary messenger in many biological processes.
Uniqueness
3’-Adenylic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. Its role as a precursor to cAMP highlights its importance in cellular signaling pathways, distinguishing it from other nucleotide derivatives.
属性
分子式 |
C10H12N5Na2O6PS |
|---|---|
分子量 |
407.25 g/mol |
IUPAC 名称 |
disodium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-dioxidophosphinothioyloxy-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O6PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)20-10)21-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI 键 |
MNPSXNGIYKTUKK-IDIVVRGQSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
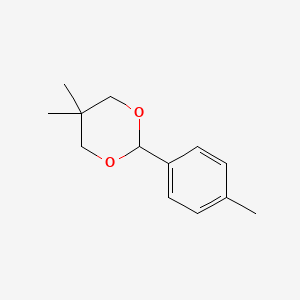
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
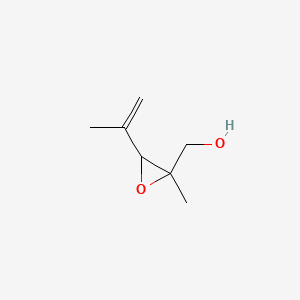


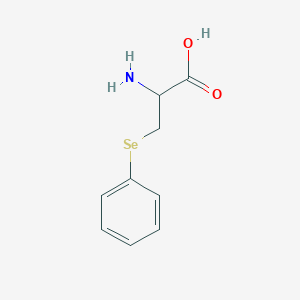
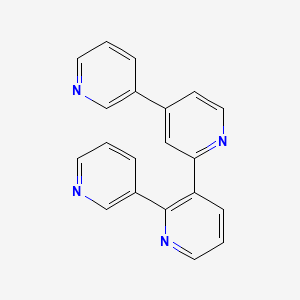

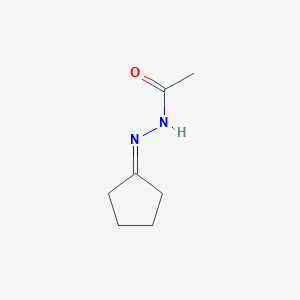
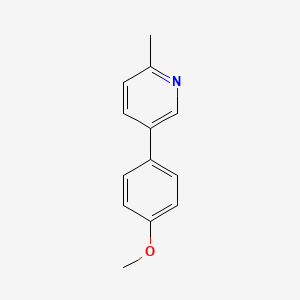
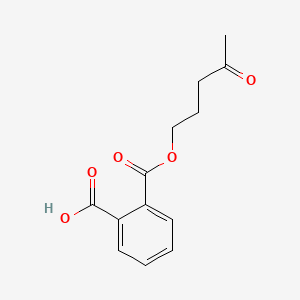
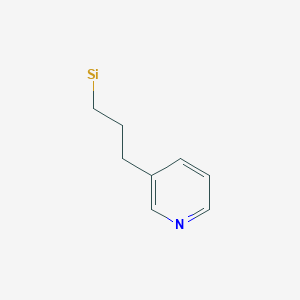
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
